Unii-yoq76X9sxk

Description

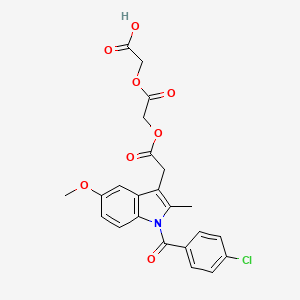

. This compound is characterized by its indole structure, which is a common motif in many biologically active molecules.

Properties

IUPAC Name |

2-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO8/c1-13-17(10-21(28)33-12-22(29)32-11-20(26)27)18-9-16(31-2)7-8-19(18)25(13)23(30)14-3-5-15(24)6-4-14/h3-9H,10-12H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRKDHSTYCPSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76812-49-2 | |

| Record name | Carboxymethyl acemetacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-INDOLE-3-ACETIC ACID, 1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-, 2-(CARBOXYMETHOXY)-2-OXOETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOQ76X9SXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Unii-yoq76X9sxk involves multiple steps, starting with the preparation of the indole core. The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then subjected to a series of functional group modifications to introduce the 4-chlorobenzoyl, 5-methoxy, and 2-methyl substituents .

Industrial production of this compound may involve optimizing these synthetic routes to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and the application of advanced reaction conditions such as microwave-assisted synthesis to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Unii-yoq76X9sxk undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized indole derivatives.

Scientific Research Applications

Unii-yoq76X9sxk has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s indole structure makes it a valuable tool in studying biological processes, as indole derivatives are known to interact with various biological targets.

Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Unii-yoq76X9sxk involves its interaction with specific molecular targets within cells. The indole moiety allows it to bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Unii-yoq76X9sxk can be compared to other indole derivatives such as indole-3-acetic acid, indomethacin, and acemetacin. While all these compounds share the indole core, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of the 4-chlorobenzoyl group may enhance its binding affinity to certain proteins compared to other indole derivatives .

Similar compounds include:

- Indole-3-acetic acid

- Indomethacin

- Acemetacin

These compounds are used in various applications, ranging from plant growth regulators (indole-3-acetic acid) to nonsteroidal anti-inflammatory drugs (indomethacin and acemetacin).

Biological Activity

Unii-yoq76X9sxk, also known by its chemical identifier 76812-49-2, is a compound characterized by its indole structure, which is prevalent in many biologically active molecules. The indole core is synthesized through methods such as Fischer indole synthesis, followed by functional group modifications to introduce substituents like 4-chlorobenzoyl and 5-methoxy groups. This compound has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within cells. The indole moiety allows it to bind to proteins and enzymes, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets can vary based on the biological context.

Research Applications

This compound has been investigated for several potential therapeutic properties:

- Anti-inflammatory Activity : Studies suggest that compounds with an indole structure can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.

- Anticancer Properties : Research indicates that indole derivatives may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this compound:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Indole | Plant growth regulator |

| Indomethacin | Indole | Nonsteroidal anti-inflammatory drug |

| Acemetacin | Indole | Nonsteroidal anti-inflammatory drug |

| This compound | Indole | Potential anti-inflammatory and anticancer activities |

Case Studies

Several studies have explored the biological effects of indole derivatives similar to this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that a related indole compound significantly reduced levels of inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating conditions like arthritis.

- Anticancer Activity Research : Another investigation found that an indole derivative induced apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Mechanistic Studies : Research focused on the mechanism of action revealed that indole compounds could modulate signaling pathways associated with cell survival and proliferation, indicating their role in cancer treatment strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.